molecular formula C8H10N2O3 B1428710 Methyl 6-amino-5-methoxypicolinate CAS No. 1072077-54-3

Methyl 6-amino-5-methoxypicolinate

Cat. No.: B1428710
CAS No.: 1072077-54-3
M. Wt: 182.18 g/mol
InChI Key: LLSMWTSTUZFKJT-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-methoxypicolinate is a heterocyclic organic compound with the chemical formula C8H10N2O3. It is a derivative of picolinic acid and is structurally related to niacin, 2-pyridone, and picolinic acid. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-5-methoxypicolinate can be synthesized through various methods. One common synthetic route involves the reaction of 2-pyridinecarboxylic acid with methanol and hydrogen chloride gas to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as esterification, amination, and methoxylation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-methoxypicolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, palladium on activated charcoal, and methanol. Reaction conditions often involve moderate temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Methyl 6-amino-5-methoxypicolinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methoxypicolinate: Similar in structure but lacks the amino group at the 6-position.

    Picolinic acid derivatives: These compounds share the picolinic acid backbone but differ in functional groups attached.

Uniqueness

Methyl 6-amino-5-methoxypicolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino and methoxy groups at the 6 and 5 positions, respectively, make it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-amino-5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSMWTSTUZFKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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